molecular formula C16H14O3 B1388855 2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde CAS No. 1135282-91-5

2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B1388855
CAS RN: 1135282-91-5
M. Wt: 254.28 g/mol
InChI Key: PZSIJGFZRRSNRD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has been analyzed . These molecules display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor. In the crystal, intermolecular C—H⋯π interactions connect adjacent molecules into chains parallel to the b axis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-(1,3-Dioxolan-2-yl)phenol and 2-(1,3-Dioxolan-2-yl)benzaldehyde , have been analyzed. These compounds have a molecular weight of around 166.17 g/mol and exhibit properties such as hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde, focusing on its unique applications:

Ratiometric Fluorescent Probe Synthesis

This compound is used as a reactant for the preparation of a ratiometric fluorescent probe. This probe is specifically designed for the detection of cysteine over other similar compounds like homocysteine and glutathione .

Inhibitor Synthesis for Calmodulin Kinase II

It serves as a reactant in the microwave-assisted synthesis of KN-93, which is an inhibitor of calmodulin kinase II, a protein known to play a role in cellular processes .

S1 Receptor Ligands

The compound is involved in the preparation of fluorinated spirobenzofuran piperidines, which act as ligands for s1 receptors. These receptors are significant in many biological pathways .

Antitumor Agents

It is used in the synthesis of antitumor agents, indicating its potential role in cancer research and therapy .

Indole Derivatives Synthesis

This chemical serves in the regio-selective preparation of indole derivatives through rhodium-catalyzed domino hydroformylation/indolization. Indoles are important in pharmaceuticals and agrochemicals .

Stereoselective Formation of Substituted 1,3-Dioxolanes

It is involved in a stereoselective formation process that assembles three components: alkene, carboxylic acid, and silyl enol ether, via a 1,3-dioxolan-2-yl cation intermediate during oxidation with hypervalent iodine .

Eco-Friendly Reductant in Synthesis

The related compound 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide is synthesized by reducing 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant in an alkaline medium .

Safety and Hazards

The safety and hazards of similar compounds have been reported . These compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and exhibit acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-11-12-5-7-13(8-6-12)14-3-1-2-4-15(14)16-18-9-10-19-16/h1-8,11,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSIJGFZRRSNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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